molecular formula C21H22BrFN4O2 B12428796 N-Demethyl Vandetanib-d8

N-Demethyl Vandetanib-d8

Cat. No.: B12428796
M. Wt: 469.4 g/mol
InChI Key: HTCPERSEGREUFC-DUSUNJSHSA-N
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Description

N-Demethyl Vandetanib-d8 is a deuterated derivative of N-Demethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. It is primarily used in the treatment of medullary thyroid cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Vandetanib-d8 involves the deuteration of N-Demethyl Vandetanib. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the N-Demethyl Vandetanib molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Vandetanib-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives at the piperidine ring .

Scientific Research Applications

N-Demethyl Vandetanib-d8 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.

    Biology: Studied for its effects on various biological pathways, particularly those involving VEGFR, EGFR, and RET tyrosine kinases.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in medullary thyroid cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases

Mechanism of Action

N-Demethyl Vandetanib-d8 exerts its effects by inhibiting the activity of VEGFR-2, EGFR, and RET tyrosine kinases. These receptors are involved in tumor angiogenesis and cell proliferation. By inhibiting these pathways, the compound can reduce tumor growth and progression. The molecular targets include the ATP-binding sites of these receptors, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Demethyl Vandetanib-d8 include:

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic studies of Vandetanib and its metabolites .

Properties

Molecular Formula

C21H22BrFN4O2

Molecular Weight

469.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2

InChI Key

HTCPERSEGREUFC-DUSUNJSHSA-N

Isomeric SMILES

[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4

Origin of Product

United States

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